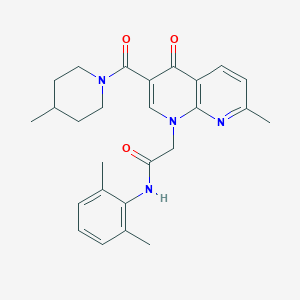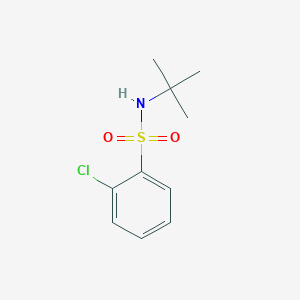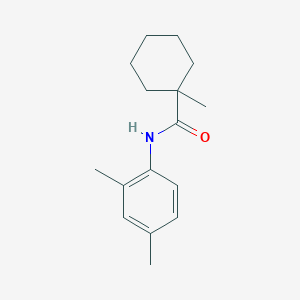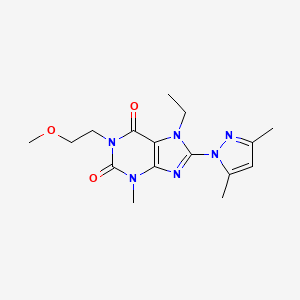![molecular formula C20H14F3N5O2 B2799916 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 841211-71-0](/img/structure/B2799916.png)
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a complex polycyclic structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, phenylamine, and 3-(trifluoromethyl)aniline.
Key Steps:
Step 1: Formation of the core pyrazolo[3,4-d]pyrimidine framework involves the cyclization of an appropriate precursor.
Step 2: Phenylation of the pyrazole ring through an electrophilic substitution reaction using phenylamine under controlled temperature conditions.
Step 3: Introduction of the trifluoromethyl group via the acylation of phenylacetamide.
Reaction Conditions: Reactions typically require a solvent such as dimethylformamide (DMF) or dichloromethane (DCM), catalysts like palladium or copper salts, and specific conditions such as inert atmospheres and controlled temperatures.
Industrial Production Methods: In an industrial context, the production might involve similar steps but optimized for scalability, including:
Use of flow chemistry for continuous production
Catalytic processes for efficiency
Purification techniques such as recrystallization or chromatography
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the phenyl and pyrazole rings, using reagents such as potassium permanganate or chromium trioxide.
Reduction: The keto group on the pyrazolo ring can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings and the pyrazole nitrogen.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed:
Oxidation Products: Compounds with carboxylic acid or aldehyde groups
Reduction Products: Alcohols or reduced nitrogen-containing heterocycles
Substitution Products: Halogenated or alkylated derivatives
科学的研究の応用
Chemistry: Used as an intermediate for the synthesis of other complex molecules due to its reactive functional groups. Biology: Studied for its interactions with enzymes and proteins, potentially serving as a probe for biochemical pathways. Medicine: Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-microbial agents. Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.
Mode of Action
This compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction inhibits the kinase activity, thereby preventing the transfer of phosphate groups to the substrate .
Biochemical Pathways
The inhibition of kinase activity affects multiple oncogenic pathways . These pathways often involve the phosphorylation of proteins, which is a key regulatory mechanism in many cellular processes, including cell cycle, growth, and apoptosis . By inhibiting kinase activity, this compound can disrupt these pathways, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
The design and synthesis of such compounds often aim to optimize these properties to ensure effective bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of kinase activity, which can disrupt multiple oncogenic pathways . On a cellular level, this can result in the inhibition of cancer cell proliferation .
類似化合物との比較
2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
N-(3-(trifluoromethyl)phenyl)-acetamide derivatives
Uniqueness: This compound stands out due to its combination of the pyrazolo[3,4-d]pyrimidine core with the trifluoromethylphenyl group, providing distinct chemical properties and biological activities not commonly found in simpler analogs.
By diving into the specific synthetic routes, reaction conditions, and applications, 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide demonstrates significant potential across various fields, making it a compound of interest for further research and development.
特性
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)13-5-4-6-14(9-13)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPNGHZQVBQTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)


![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2799842.png)
![N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2799844.png)
![1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid](/img/structure/B2799848.png)
![3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2799849.png)
![ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate](/img/structure/B2799850.png)
![3-Bromo-5-chloropyrazolo[1,5-a]pyridine](/img/structure/B2799851.png)

![5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2799854.png)
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)

